molecular formula C30H42O7 B1649270 6-(15-Hydroxy-4,4,10,13,14-pentamethyl-3,7,11-trioxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid CAS No. 100440-26-4

6-(15-Hydroxy-4,4,10,13,14-pentamethyl-3,7,11-trioxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid

Cat. No. B1649270
M. Wt: 514.6 g/mol
InChI Key: KIJCKCLHIXLFEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ganoderic acid J, also known as ganoderate J, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Ganoderic acid J is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, ganoderic acid J is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, ganoderic acid J can be found in mushrooms. This makes ganoderic acid J a potential biomarker for the consumption of this food product.

Scientific Research Applications

Metabolic Activation and Biological Inactivity

  • A study by Boyd, Ioannides, and Coombs (1995) explored the biological inactivity of certain cyclopenta[a]phenanthrenes. They discovered that the 6-methyl-ketone-17-one's principal metabolite, a 3,4-dihydro-3,4-diol, did not contribute to the inactivity of the 6-methyl-17-ketone. They hypothesized that a diequatorial conformation in the dihydrodiol is essential for metabolic activation of these compounds (Boyd, Ioannides, & Coombs, 1995).

Bromination and Derivative Formation

  • Research by Coombs, Hall, and Vose (1973) showed the bromination of certain cyclopenta[a]phenanthren-17-ones leading to various derivatives, highlighting the chemical versatility and reactivity of these compounds (Coombs, Hall, & Vose, 1973).

Structural Analysis of Triterpenoid Compounds

  • A study by Hussain, Habib-ur-Rehman, and Parvez (2010) analyzed a triterpenoid compound, revealing its complex structural conformation. This research contributes to the understanding of the molecular structure of similar compounds (Hussain, Habib-ur-Rehman, & Parvez, 2010).

Synthesis of Aromatic-Steroid Derivatives

  • A study by Valverde et al. (2013) focused on synthesizing an aromatic derivative, illustrating the potential for creating complex molecules from similar compounds, which could have diverse applications in scientific research (Valverde et al., 2013).

Synthesis and Carcinogenic Studies

properties

IUPAC Name

6-(15-hydroxy-4,4,10,13,14-pentamethyl-3,7,11-trioxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h15-16,18,21,23,35H,8-14H2,1-7H3,(H,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJCKCLHIXLFEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)CC(C)C(=O)O)C1CC(C2(C1(CC(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701316611
Record name Ganoderic acid J
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701316611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ganoderic acid J
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039641
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

6-(15-Hydroxy-4,4,10,13,14-pentamethyl-3,7,11-trioxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid

CAS RN

100440-26-4
Record name Ganoderic acid J
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100440-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ganoderic acid J
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701316611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ganoderic acid J
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039641
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(15-Hydroxy-4,4,10,13,14-pentamethyl-3,7,11-trioxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid
Reactant of Route 2
6-(15-Hydroxy-4,4,10,13,14-pentamethyl-3,7,11-trioxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid
Reactant of Route 3
6-(15-Hydroxy-4,4,10,13,14-pentamethyl-3,7,11-trioxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid
Reactant of Route 4
6-(15-Hydroxy-4,4,10,13,14-pentamethyl-3,7,11-trioxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid
Reactant of Route 5
6-(15-Hydroxy-4,4,10,13,14-pentamethyl-3,7,11-trioxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid
Reactant of Route 6
6-(15-Hydroxy-4,4,10,13,14-pentamethyl-3,7,11-trioxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid

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